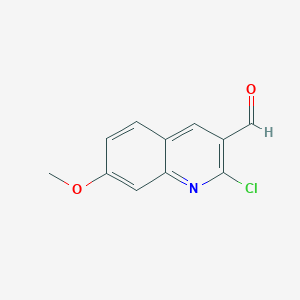
2-Chloro-7-methoxyquinoline-3-carbaldehyde
Vue d'ensemble
Description
2-Chloro-7-methoxyquinoline-3-carbaldehyde is a substituted quinolinecarboxaldehyde . It is mainly used as solvents and is used in intermediate steps for the production of paints, plastics, synthetic resins, and dyes . It is also used in the manufacture of perfumes, solvents, and flavorings .
Synthesis Analysis
The synthesis of 2-chloroquinoline-3-carbaldehyde and related analogs has been highlighted in recent research . The synthesis involves the construction of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .Molecular Structure Analysis
The quinoline ring system of 2-Chloro-7-Methylquinoline-3-Carbaldehyde is essentially planar . The methoxy and aldehyde groups are almost coplanar with it .Chemical Reactions Analysis
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs cover the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .Physical And Chemical Properties Analysis
The molecular formula of 2-Chloro-7-methoxyquinoline-3-carbaldehyde is C11H8ClNO2 . Its molecular weight is 221.64 g/mol .Applications De Recherche Scientifique
Organic Synthesis
- Field : Organic Chemistry
- Application : “2-Chloro-7-methoxyquinoline-3-carbaldehyde” is used in the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .
- Results : The synthetic applications of the target compounds were illustrated .
Solvent
- Field : Industrial Chemistry
- Application : “2-Chloro-7-methoxyquinoline-3-carbaldehyde” is mainly used as solvents. They are used in intermediate steps for the production of paints, plastics, synthetic resins, and dyes .
- Results : The compound is used in the manufacture of perfumes, solvents, and flavorings .
Antibacterial and Antifungal Activity
- Field : Medical and Biological Research
- Application : The bromo derivative of “2-Chloro-7-methoxyquinoline-3-carbaldehyde” exhibited high antibacterial activity against Escherichia coli, Staphylococcus aureus and Bacillus spizizenii and antifungal activity against Aspergillus Niger, Aspergillus Brasiliensis and Curvularia Lunata microorganisms .
- Results : The bromo derivative exhibited the highest antibacterial and antifungal activity among the tested compounds .
Raw Material in Organic Synthesis
- Field : Organic Chemistry
- Application : “2-Chloro-7-methoxyquinoline-3-carbaldehyde” is used as a raw material in organic synthesis .
- Results : The compound is used in the production of paints, plastics, synthetic resins, and dyes .
Synthesis of Heterocyclic Compounds
- Field : Medicinal Chemistry
- Application : “2-Chloro-7-methoxyquinoline-3-carbaldehyde” is used in the synthesis of heterocyclic organic compounds of different classes having pharmacological activity .
- Results : The synthetic applications of the target compounds were illustrated .
Synthesis of Bioactive Compounds
- Field : Medicinal Chemistry
- Application : “2-Chloro-7-methoxyquinoline-3-carbaldehyde” is used in the synthesis of bioactive heterocyclic compounds in different classes having pharmacological activities .
- Method : Synthesis was carried out with acetylation of 3-methoxyaniline followed by Vilsmeier–Haack reaction using DMF–POCl3 to afford 2-chloro-7-methoxyquinoline-3-carbaldehyde .
- Results : The aldehyde obtained was converted into imine with 4-amino ethyl benzoate using acid media, which was then reduced to amine using sodium borohydride .
Synthesis of Quinoline Ring Systems
- Field : Organic Chemistry
- Application : “2-Chloro-7-methoxyquinoline-3-carbaldehyde” is used in the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .
- Results : The synthetic applications of the target compounds were illustrated .
Intermediate Steps for the Production of Paints, Plastics, Synthetic Resins, and Dyes
- Field : Industrial Chemistry
- Application : “2-Chloro-7-methoxyquinoline-3-carbaldehyde” is used in intermediate steps for the production of paints, plastics, synthetic resins, and dyes .
- Results : The compound is used in the manufacture of perfumes, solvents, and flavorings .
Synthesis of Bioactive Heterocyclic Compounds
- Field : Medicinal Chemistry
- Application : “2-Chloro-7-methoxyquinoline-3-carbaldehyde” is used in the synthesis of bioactive heterocyclic compounds in different classes having pharmacological activities .
- Method : Synthesis was carried out with acetylation of 3-methoxyaniline followed by Vilsmeier–Haack reaction using DMF–POCl3 to afford 2-chloro-7-methoxyquinoline-3-carbaldehyde .
- Results : The aldehyde obtained was converted into imine with 4-amino ethyl benzoate using acid media, which was then reduced to amine using sodium borohydride .
Safety And Hazards
Propriétés
IUPAC Name |
2-chloro-7-methoxyquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-15-9-3-2-7-4-8(6-14)11(12)13-10(7)5-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXZCLBKDXISQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC(=C(C=C2C=C1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366391 | |
| Record name | 2-chloro-7-methoxyquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-7-methoxyquinoline-3-carbaldehyde | |
CAS RN |
68236-20-4 | |
| Record name | 2-chloro-7-methoxyquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



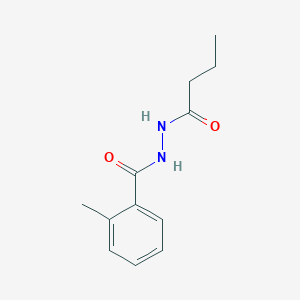
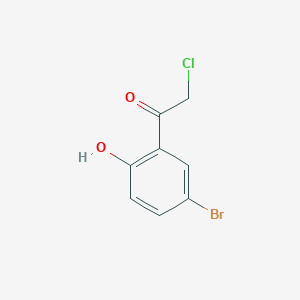
![N-[4-(aminocarbonyl)phenyl]-4-nitrobenzamide](/img/structure/B187687.png)
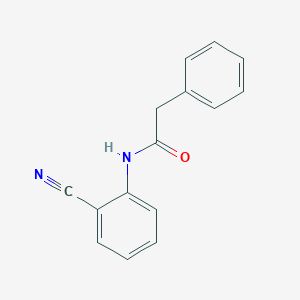
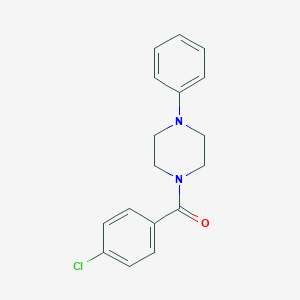
![N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide](/img/structure/B187695.png)
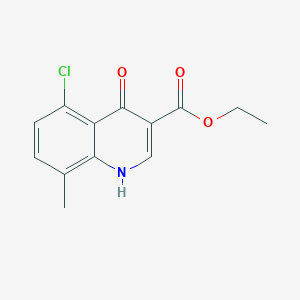
![[[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B187701.png)
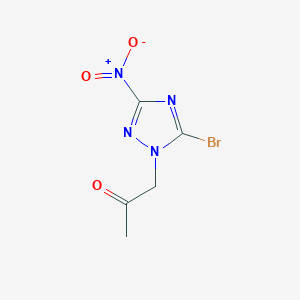
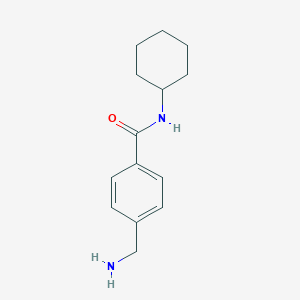
![5-Methyl-1,2,4-triazino[5,6-b]indole-3-thiol](/img/structure/B187704.png)
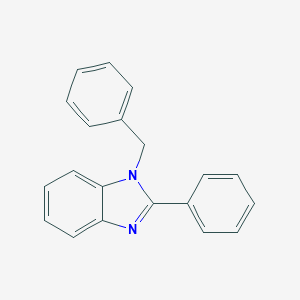
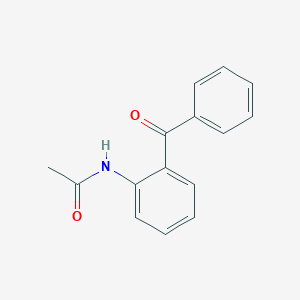
![1-Methyl-3-[(2-oxoindol-3-yl)amino]thiourea](/img/structure/B187710.png)